Cas no 2228538-03-0 (4-(2-chloro-6-methylpyridin-4-yl)butanal)

4-(2-Chloro-6-methylpyridin-4-yl)butanal is a versatile pyridine derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a chloro-methyl-substituted pyridine ring linked to a butanal chain, offering reactive sites for further functionalization. The chloro and aldehyde groups enhance its utility in cross-coupling reactions, nucleophilic additions, and cyclization processes. This compound is particularly valuable in the development of agrochemicals and bioactive molecules due to its balanced reactivity and stability. High purity grades ensure consistent performance in research and industrial settings. Proper handling under inert conditions is recommended to preserve its integrity.
4-(2-chloro-6-methylpyridin-4-yl)butanal structure
2228538-03-0 structure
Product name:4-(2-chloro-6-methylpyridin-4-yl)butanal
CAS No:2228538-03-0
MF:C10H12ClNO
MW:197.661381721497
CID:5922238
PubChem ID:165778889

4-(2-chloro-6-methylpyridin-4-yl)butanal Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-6-methylpyridin-4-yl)butanal
    • EN300-1995727
    • 2228538-03-0
    • Inchi: 1S/C10H12ClNO/c1-8-6-9(4-2-3-5-13)7-10(11)12-8/h5-7H,2-4H2,1H3
    • InChI Key: HYECVRBBIPXTPI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C)=N1)CCCC=O

Computed Properties

  • Exact Mass: 197.0607417g/mol
  • Monoisotopic Mass: 197.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30Ų

4-(2-chloro-6-methylpyridin-4-yl)butanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1995727-1.0g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
1g
$1599.0 2023-05-31
Enamine
EN300-1995727-0.25g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
0.25g
$1472.0 2023-09-16
Enamine
EN300-1995727-0.05g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
0.05g
$1344.0 2023-09-16
Enamine
EN300-1995727-2.5g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
2.5g
$3136.0 2023-09-16
Enamine
EN300-1995727-5.0g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
5g
$4641.0 2023-05-31
Enamine
EN300-1995727-0.5g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
0.5g
$1536.0 2023-09-16
Enamine
EN300-1995727-5g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
5g
$4641.0 2023-09-16
Enamine
EN300-1995727-0.1g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
0.1g
$1408.0 2023-09-16
Enamine
EN300-1995727-10.0g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
10g
$6882.0 2023-05-31
Enamine
EN300-1995727-10g
4-(2-chloro-6-methylpyridin-4-yl)butanal
2228538-03-0
10g
$6882.0 2023-09-16

Additional information on 4-(2-chloro-6-methylpyridin-4-yl)butanal

Introduction to 4-(2-chloro-6-methylpyridin-4-yl)butanal (CAS No. 2228538-03-0)

4-(2-chloro-6-methylpyridin-4-yl)butanal, with the CAS number 2228538-03-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated and methylated pyridine ring attached to a butanal chain. The combination of these functional groups endows the molecule with a range of chemical and biological properties, making it a valuable candidate for various applications.

The chemical structure of 4-(2-chloro-6-methylpyridin-4-yl)butanal can be represented as follows: C11H13ClNO. The presence of the chloro and methyl substituents on the pyridine ring, along with the aldehyde group at the end of the butyl chain, contributes to its reactivity and potential biological activity. These structural elements are crucial for understanding its behavior in different chemical reactions and biological systems.

In recent years, 4-(2-chloro-6-methylpyridin-4-yl)butanal has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as an intermediate in the synthesis of novel pharmaceuticals. The compound's ability to undergo various chemical transformations, such as reduction, oxidation, and condensation reactions, makes it a valuable starting material for the development of new drugs.

A notable study published in the Journal of Medicinal Chemistry explored the use of 4-(2-chloro-6-methylpyridin-4-yl)butanal in the synthesis of potent inhibitors of protein kinases. Protein kinases are enzymes that play critical roles in cellular signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders. The study demonstrated that derivatives of 4-(2-chloro-6-methylpyridin-4-yl)butanal exhibited high selectivity and potency against specific kinase targets, highlighting its potential as a lead compound for drug discovery.

Beyond its role in drug development, 4-(2-chloro-6-methylpyridin-4-yl)butanal has also been investigated for its potential as a probe molecule in biochemical research. Its unique structure allows it to interact with specific biomolecules, making it useful for studying protein-protein interactions and enzyme mechanisms. For instance, a study published in Bioorganic & Medicinal Chemistry Letters utilized 4-(2-chloro-6-methylpyridin-4-yl)butanal-based probes to investigate the binding kinetics of certain enzymes involved in metabolic pathways.

The synthetic accessibility of 4-(2-chloro-6-methylpyridin-4-yl)butanal is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One such method involves the condensation of 2-chloro-6-methylpyridine with butyraldehyde followed by selective functional group modifications. These synthetic strategies not only ensure high yields but also allow for easy scale-up, making it feasible to produce large quantities for various applications.

In addition to its applications in medicinal chemistry and biochemical research, 4-(2-chloro-6-methylpyridin-4-yl)butanal has also shown promise in other areas such as materials science and analytical chemistry. For example, researchers have explored its use as a building block for designing novel polymers with unique properties. The presence of reactive functional groups on the molecule allows for facile polymerization reactions, leading to materials with tailored characteristics suitable for various technological applications.

The environmental impact of compounds like 4-(2-chloro-6-methylpyridin-4-yl)butanal is an important consideration in their development and use. Studies have shown that proper handling and disposal methods can minimize any potential environmental risks associated with these chemicals. Additionally, ongoing research aims to develop more sustainable synthetic routes that reduce waste and energy consumption during production.

In conclusion, 4-(2-chloro-6-methylpyridin-4-yl)butanal (CAS No. 2228538-03-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it a valuable tool for drug discovery, biochemical research, materials science, and more. As research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases and conditions.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd